
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is an organic compound with a complex structure It is characterized by the presence of an amino group, a cyclohexylmethyl group, and a diethoxyethyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the diethoxyethyl group: This can be achieved by reacting ethyl vinyl ether with an appropriate aldehyde under acidic conditions.
Introduction of the cyclohexylmethyl group: This step involves the alkylation of an amine with cyclohexylmethyl chloride in the presence of a base.
Coupling with the propanamide backbone: The final step involves coupling the intermediate with a propanamide derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)butanamide
- (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)pentanamide
Uniqueness
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C16H32N2O3 |
|---|---|
Poids moléculaire |
300.44 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide |
InChI |
InChI=1S/C16H32N2O3/c1-4-20-15(21-5-2)12-18(16(19)13(3)17)11-14-9-7-6-8-10-14/h13-15H,4-12,17H2,1-3H3/t13-/m0/s1 |
Clé InChI |
JPANMOADJCCRMG-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](C)N)OCC |
SMILES canonique |
CCOC(CN(CC1CCCCC1)C(=O)C(C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


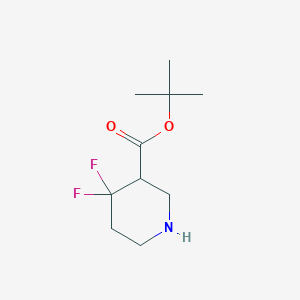


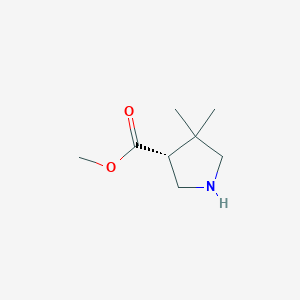

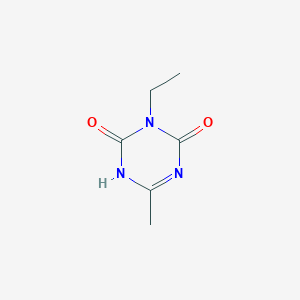


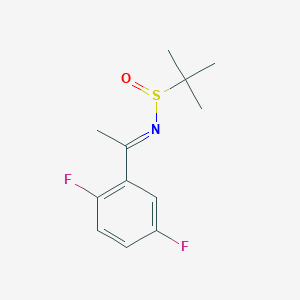
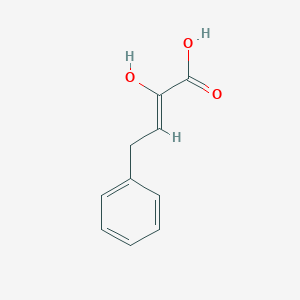

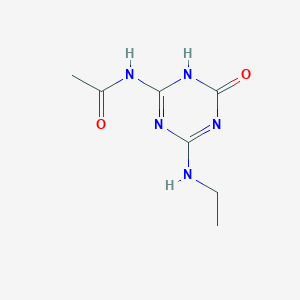
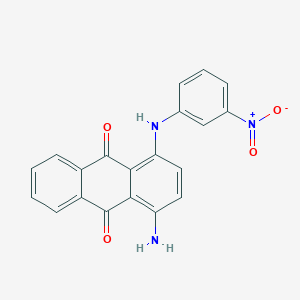
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
